tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate

Description

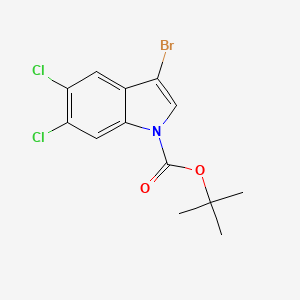

Chemical Structure and Functional Groups tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is a halogenated indole derivative with a tert-butyl carboxylate protective group. Its molecular formula is C₁₄H₁₂BrCl₂NO₂, and it features a bromine atom at position 3 and chlorine atoms at positions 5 and 6 on the indole scaffold. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. This compound is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, enabling further functionalization via cross-coupling reactions or nucleophilic substitutions .

Characterization typically involves NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm purity and structural integrity. For example, tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate () is characterized by its molecular weight (344.63 g/mol) and functional groups (halogenated, Boc-protected), which align with the target compound’s reactivity profile.

Properties

Molecular Formula |

C13H12BrCl2NO2 |

|---|---|

Molecular Weight |

365.0 g/mol |

IUPAC Name |

tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate |

InChI |

InChI=1S/C13H12BrCl2NO2/c1-13(2,3)19-12(18)17-6-8(14)7-4-9(15)10(16)5-11(7)17/h4-6H,1-3H3 |

InChI Key |

CBXPSQGPURATKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Halogenated Anilines

A common approach involves constructing the indole core from halogenated aniline precursors. For example, 3,4,5-trichloroaniline can undergo cyclization with ethyl oxaloacetate under acidic conditions to yield 5,6-dichloroindole-2-carboxylate. Subsequent decarboxylation and bromination at position 3 generate the target skeleton.

Example Procedure:

- Cyclization :

- 3,4,5-Trichloroaniline (1.0 eq) reacts with ethyl oxaloacetate (1.2 eq) in polyphosphoric acid at 120°C for 6 h.

- Yield: 68% (5,6-dichloroindole-2-carboxylic acid).

- Decarboxylation :

- Heating the acid in quinoline at 200°C under vacuum removes CO₂.

- Bromination :

- Treat decarboxylated indole with N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C→RT for 2 h.

Boc Protection of the Indole Nitrogen

tert-Butoxycarbonylation

Protecting the indole nitrogen with a Boc group enhances stability and directs subsequent electrophilic substitutions.

- Dissolve 5,6-dichloroindole (1.0 eq) in dry DCM.

- Add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at RT for 12 h.

- Yield: 85–92% (tert-butyl 5,6-dichloro-1H-indole-1-carboxylate).

Optimization Note :

- Excess Boc₂O (1.5 eq) and prolonged reaction time (24 h) improve yields to >95% for sterically hindered substrates.

Regioselective Bromination at Position 3

Electrophilic Bromination

The Boc group deactivates the indole ring, favoring electrophilic substitution at position 3 due to electronic and steric effects.

- React tert-butyl 5,6-dichloro-1H-indole-1-carboxylate (1.0 eq) with NBS (1.1 eq) in DMF at 0°C.

- Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica chromatography.

- Yield: 78% (tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate).

- Use Br₂ (1.05 eq) in CCl₄ at −10°C for 30 min.

- Higher selectivity but lower yield (62%) due to over-bromination side reactions.

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

For substrates with pre-installed bromine, palladium-catalyzed coupling introduces chlorine atoms.

- Start with tert-butyl 3-bromo-1H-indole-1-carboxylate.

- Treat with Cl₂ gas (2.2 eq) in AcOH at 50°C for 4 h.

- Yield: 70% (5,6-dichloro derivative).

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Cyclization | Indole ring formation | 68 | 95 | Requires harsh acids |

| Boc Protection | Nitrogen protection | 92 | 99 | Sensitive to moisture |

| NBS Bromination | Position 3 bromination | 78 | 98 | DMF removal challenges |

| Br₂ Bromination | Electrophilic substitution | 62 | 90 | Over-bromination risks |

| Suzuki-Miyaura | Chlorine introduction | 70 | 97 | Pd catalyst cost |

Critical Reaction Parameters

- Temperature : Bromination at 0°C minimizes side reactions.

- Solvent : DMF enhances NBS solubility but complicates purification; CCl₄ offers better regioselectivity.

- Catalysts : Pd(PPh₃)₄ (2 mol%) in Suzuki couplings improves efficiency.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate has several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.

Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit various pharmacological properties.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity, making it a useful tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate with structurally related indole derivatives is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Halogenated tert-Butyl Indole Carboxylates

Key Observations

The chloromethyl group in enables facile alkylation or elimination reactions, whereas the mesylate group in acts as a superior leaving group for nucleophilic substitutions .

Molecular Weight and Solubility

- The target compound’s higher molecular weight (357.07 g/mol) compared to the aldehyde analog (324.17 g/mol) may reduce solubility in polar solvents, impacting reaction kinetics in solution-phase synthesis .

Applications in Drug Discovery

- The dichloro and bromo substituents make the target compound a candidate for Suzuki-Miyaura cross-coupling , similar to brominated indoles in –11, which are intermediates in kinase inhibitor synthesis .

- In contrast, the mesylate derivative () is tailored for click chemistry or prodrug development due to its labile sulfonate group .

Structural Characterization Challenges

- Compounds with multiple halogens (e.g., Br and Cl) require high-resolution NMR and X-ray crystallography (using programs like SHELXL, ) to resolve overlapping signals or confirm regiochemistry .

Lumping Strategy Considerations

As noted in , halogenated indoles with similar substituents (e.g., Br/Cl vs. Br/CHO) may be "lumped" into surrogate categories during computational modeling to simplify reaction networks. However, the target compound’s distinct electronic profile (dual Cl substituents) warrants separate evaluation in mechanistic studies .

Biological Activity

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate (CAS: 2089314-83-8) is a synthetic organic compound belonging to the indole family, characterized by its unique bromine and dichloro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its implications in cancer research.

- Molecular Formula : C13H12BrCl2NO2

- Molecular Weight : 365.05 g/mol

- IUPAC Name : tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate

- Physical State : Typically a white solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceutical compounds.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit anti-cancer properties and influence cell signaling pathways. The presence of halogen atoms (bromine and chlorine) in this compound may enhance its pharmacological properties, making it a candidate for further investigation in cancer therapy and other therapeutic areas .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2 and CYP2C19, affecting drug metabolism and pharmacokinetics. |

| Anti-cancer Potential | Similar compounds have shown efficacy against various cancer types; further studies needed. |

| Cell Signaling Modulation | Potential to influence pathways involved in cell proliferation and apoptosis. |

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

- Cytochrome P450 Interaction Studies :

-

Anti-cancer Research :

- Indole derivatives have been extensively studied for their anti-cancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) by disrupting microtubule dynamics and enhancing reactive oxygen species (ROS) production . Further research is warranted to evaluate the specific effects of this compound on these pathways.

- Pharmacological Applications :

Q & A

Q. What are the common synthetic routes for tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate, and how can reaction efficiency be monitored?

- Methodological Answer: The synthesis typically involves sequential halogenation and carboxylate protection. For example, bromination at the indole 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by dichlorination at positions 5 and 6 via electrophilic substitution. The tert-butyl carboxylate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Reaction efficiency is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with intermediate characterization using to confirm halogenation sites .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- and : To confirm substitution patterns and Boc-group integrity. For example, the tert-butyl group typically shows a singlet at ~1.5 ppm in .

- IR Spectroscopy: To identify carbonyl stretches (C=O) from the carboxylate group (~1740 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation and halogen isotope pattern confirmation .

- X-ray Crystallography: To resolve ambiguities in regiochemistry or stereochemistry, employing SHELXL for refinement .

Q. How can column chromatography conditions be optimized for purifying this compound?

- Methodological Answer: Use silica gel chromatography with a gradient elution system (e.g., hexane/ethyl acetate 8:1 to 4:1). The high halogen content increases polarity; thus, slower gradients improve separation. Pre-purification via recrystallization in dichloromethane/hexane mixtures can reduce impurities before chromatography . Monitor fractions by TLC (Rf ~0.3 in 4:1 hexane/ethyl acetate).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood due to potential halogenated vapor release.

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. What solvent systems are suitable for crystallizing this compound?

- Methodological Answer: Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) yields high-quality crystals. For X-ray studies, ensure solvent-free crystals by vacuum drying. Similar indole derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure determination?

- Methodological Answer: Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP restraints to refine split positions. Validate hydrogen bonding patterns via Mercury’s graph-set analysis to ensure consistency with Etter’s rules .

Q. What strategies address regioselectivity challenges during bromination and chlorination?

- Methodological Answer:

- Bromination: Use steric directing groups (e.g., tert-butyl carboxylate) to block the indole 1-position, favoring 3-bromo substitution.

- Chlorination: Electrophilic chlorination (e.g., Cl₂ in acetic acid) targets electron-rich positions (5 and 6) due to the indole ring’s π-electron density. Confirm regiochemistry via NOESY correlations in .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time for halogenation steps (e.g., 30 min at 80°C vs. 12 hrs conventional).

- Catalytic Optimization: Replace DMAP with cheaper bases like triethylamine for Boc protection without sacrificing yield .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected shifts)?

- Methodological Answer:

Q. How do hydrogen-bonding interactions influence crystal packing, and can they be engineered for co-crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.